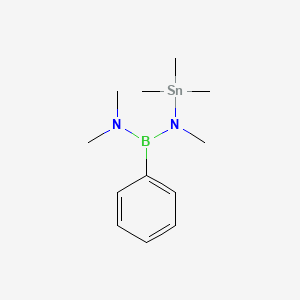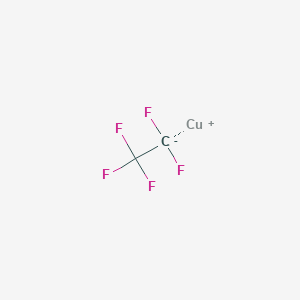
Pentafluoroethylcopper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentafluoroethylcopper is an organocopper compound that has gained significant attention in the field of organic chemistry due to its unique properties and reactivity. This compound, represented by the formula CuC₂F₅, is known for its ability to introduce pentafluoroethyl groups into various organic molecules, making it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentafluoroethylcopper can be synthesized through several methods. One common approach involves the reaction of a cuprate reagent with ethyl pentafluoropropionate. This reaction typically occurs under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
CuI+C₂F₅CO₂Et→CuC₂F₅+EtI
In this reaction, copper(I) iodide reacts with ethyl pentafluoropropionate to form this compound and ethyl iodide .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product is crucial to ensure its high reactivity and stability.
Analyse Chemischer Reaktionen
Types of Reactions
Pentafluoroethylcopper undergoes various types of chemical reactions, including:
Substitution Reactions: It can substitute halides in organic molecules, forming pentafluoroethylated products.
Coupling Reactions: It participates in cross-coupling reactions with arylboronic acids and aryl bromides, leading to the formation of pentafluoroethylated aromatic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include arylboronic acids, aryl bromides, and other halogenated compounds. These reactions often require the presence of a base, such as potassium tert-butoxide, and are typically carried out in solvents like toluene or tetrahydrofuran under inert atmosphere conditions .
Major Products
The major products formed from reactions involving this compound are pentafluoroethylated organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
Pentafluoroethylcopper has a wide range of applications in scientific research:
Biology: Fluorinated compounds, including those synthesized using this compound, are often used in biological studies due to their unique properties, such as increased metabolic stability and lipophilicity.
Wirkmechanismus
The mechanism by which pentafluoroethylcopper exerts its effects involves the transfer of the pentafluoroethyl group to the target molecule. This process typically occurs through a nucleophilic substitution or coupling reaction, where the pentafluoroethyl group is transferred from the copper center to the organic substrate. The molecular targets and pathways involved depend on the specific reaction and substrate used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylcopper: Similar to pentafluoroethylcopper, trifluoromethylcopper is used to introduce trifluoromethyl groups into organic molecules.
Perfluoroalkylcopper: This class of compounds includes various perfluoroalkylcopper reagents, each with different chain lengths and reactivities.
Uniqueness
This compound is unique due to its ability to introduce a pentafluoroethyl group, which provides a balance between the reactivity and stability of the resulting compounds. This makes it a valuable reagent in the synthesis of fluorinated organic molecules with specific desired properties .
Eigenschaften
CAS-Nummer |
60007-39-8 |
|---|---|
Molekularformel |
C2CuF5 |
Molekulargewicht |
182.56 g/mol |
IUPAC-Name |
copper(1+);1,1,1,2,2-pentafluoroethane |
InChI |
InChI=1S/C2F5.Cu/c3-1(4)2(5,6)7;/q-1;+1 |
InChI-Schlüssel |
LHXHZHHJXZUTSG-UHFFFAOYSA-N |
Kanonische SMILES |
[C-](C(F)(F)F)(F)F.[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


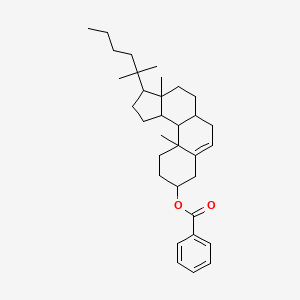

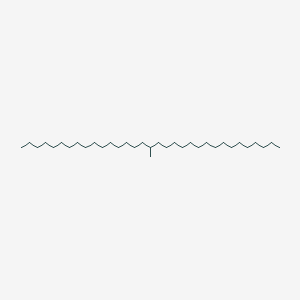
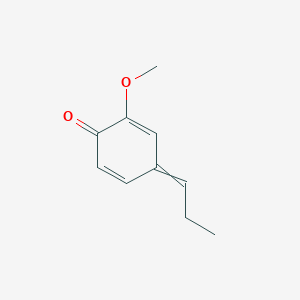
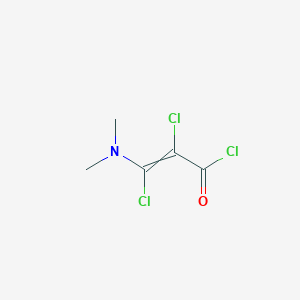
![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione](/img/structure/B14617276.png)
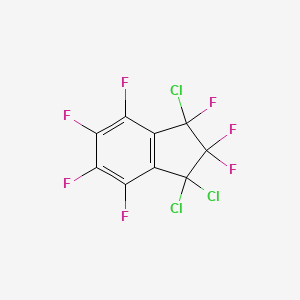
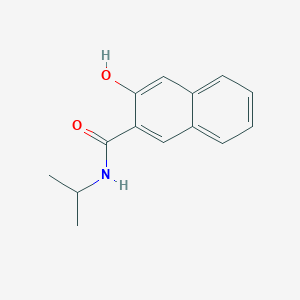
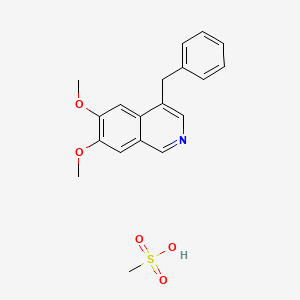
![9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14617300.png)
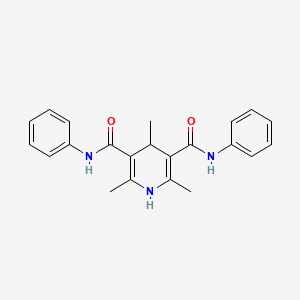
![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14617305.png)
